4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate
Description
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate is a bicyclic carbamate derivative featuring a 7-oxabicyclo[2.2.1]heptane core substituted with isopropyl and methyl groups. The N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate moiety introduces steric bulk and electronic diversity, making it a candidate for applications in medicinal chemistry and materials science. Its structure has likely been resolved using crystallographic tools such as the SHELX software suite, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-benzyl-N-(4-methylphenyl)sulfonylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5S/c1-18(2)25-15-14-24(4,31-25)22(16-25)30-23(27)26(17-20-8-6-5-7-9-20)32(28,29)21-12-10-19(3)11-13-21/h5-13,18,22H,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOIJWVOPLUIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)OC3CC4(CCC3(O4)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be derived from α-terpineol through a series of reactions including oxidation and cyclization .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of this compound include derivatives with modifications to the benzyl or sulfonyl substituents. A notable example is 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate (hereafter referred to as Compound A), which replaces the benzyl group with a 4-cyanobenzyl substituent .
Table 1: Structural and Hypothetical Property Comparison
Key Findings:
Electronic Modifications: The introduction of a cyano group in Compound A introduces electron-withdrawing effects, which could alter binding interactions in biological targets compared to the target compound’s electron-donating benzyl group .
Steric Considerations : Both compounds share identical bicyclic and sulfonyl frameworks, suggesting similar steric environments. Differences in benzyl substituents may influence conformational flexibility.
Synthetic Accessibility: The target compound’s benzyl group is synthetically simpler to introduce compared to the 4-cyanobenzyl group in Compound A, which requires additional nitration/cyanation steps.
Biological Activity
4-Isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-benzyl-N-[(4-methylphenyl)sulfonyl]carbamate, often referred to as a carbamate derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique bicyclic structure and the presence of functional groups that suggest a range of pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO5S |
| Molecular Weight | 367.46 g/mol |
| CAS Number | 1005183-85-6 |
| Purity | >98% |
| Storage Conditions | -20°C for 2 years |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and fluid balance.
Target Interactions
- Carbonic Anhydrase Inhibition : Preliminary studies indicate that the compound may inhibit carbonic anhydrase activity, which is vital for maintaining acid-base balance in tissues.
- Neurotransmitter Modulation : The bicyclic structure suggests potential interactions with neurotransmitter systems, possibly affecting serotonin or dopamine pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this carbamate derivative, revealing promising results against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 18 |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity Assays
Cytotoxicity assays using human cancer cell lines have shown that the compound exhibits selective toxicity, particularly against breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| PC-3 (Prostate Cancer) | 30 |
| HeLa (Cervical Cancer) | 45 |
The IC50 values suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant strains of bacteria demonstrated that it could inhibit growth effectively, suggesting its potential role in treating infections caused by resistant pathogens.
Case Study 2: Cancer Cell Line Response
In vitro studies on MCF-7 cells revealed that treatment with the carbamate led to apoptosis, characterized by increased caspase activity and DNA fragmentation. This suggests that the compound may induce programmed cell death in cancer cells, highlighting its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
